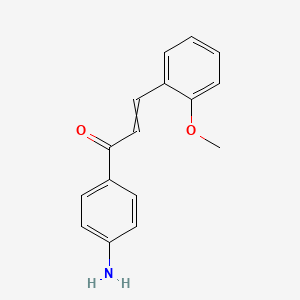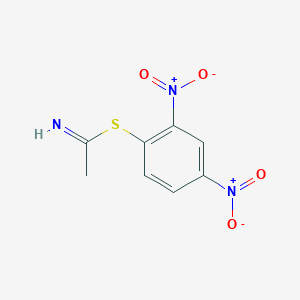
2,4-Dinitrophenyl ethanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl ethanimidothioate is an organic compound with the molecular formula C8H7N3O4S. It is a derivative of 2,4-dinitrophenol, where the phenolic hydroxyl group is replaced by an ethanimidothioate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl ethanimidothioate typically involves the reaction of 2,4-dinitrophenol with ethanimidothioic acid. The reaction is carried out in the presence of a suitable catalyst, such as a base, under controlled temperature and pressure conditions. The reaction can be represented as follows: [ \text{2,4-Dinitrophenol} + \text{Ethanimidothioic acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrophenyl ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethanimidothioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2,4-Dinitrophenyl ethanimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying carbonyl compounds.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl ethanimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context. It may also participate in redox reactions, influencing cellular processes and metabolic activities.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: A related compound with similar chemical properties but different functional groups.
2,4-Dinitroanisole: Another derivative with an anisole group instead of ethanimidothioate.
2,4-Dinitrobenzoic acid: Contains a carboxylic acid group instead of ethanimidothioate.
Uniqueness: 2,4-Dinitrophenyl ethanimidothioate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ethanimidothioate group allows for unique interactions with biological molecules, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C8H7N3O4S |
|---|---|
Poids moléculaire |
241.23 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) ethanimidothioate |
InChI |
InChI=1S/C8H7N3O4S/c1-5(9)16-8-3-2-6(10(12)13)4-7(8)11(14)15/h2-4,9H,1H3 |
Clé InChI |
XCDUBMCJYHILAH-UHFFFAOYSA-N |
SMILES canonique |
CC(=N)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(1Z)-2-[1-(4-isopropoxyphenyl)-1,3-benzodiazol-5-yl]ethenyl]phenyl}propan-2-ol](/img/structure/B12469380.png)

![N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12469392.png)
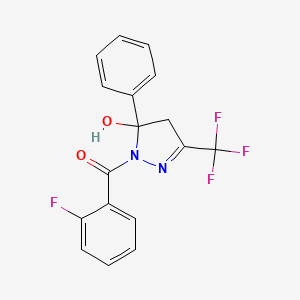
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469425.png)

![3,5-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469435.png)
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)
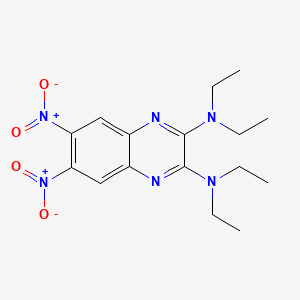
![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
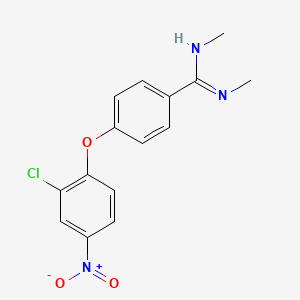

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12469475.png)
